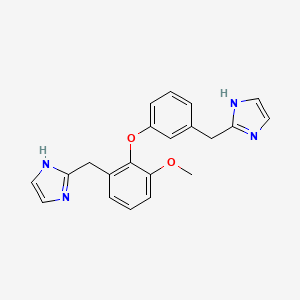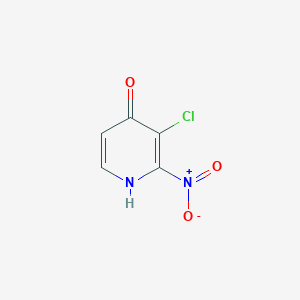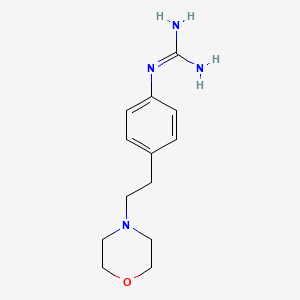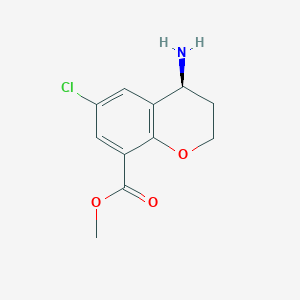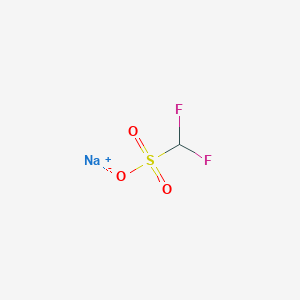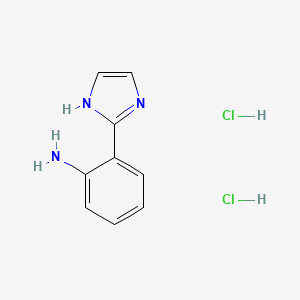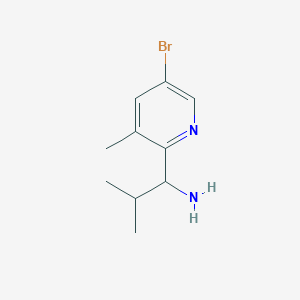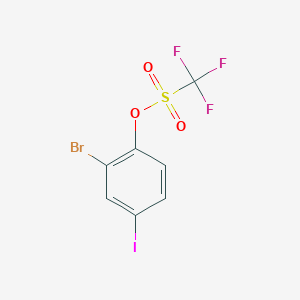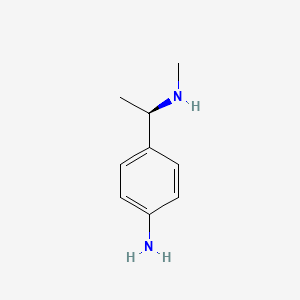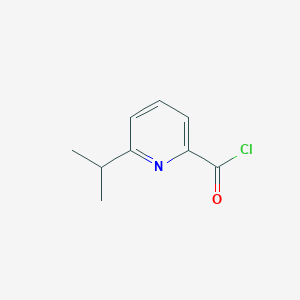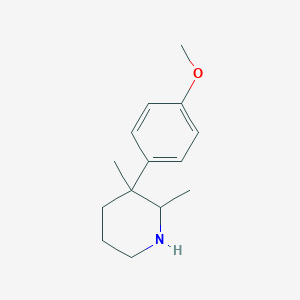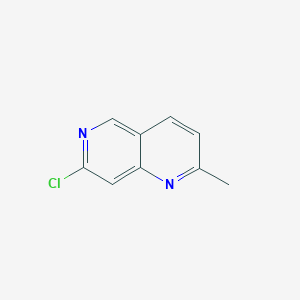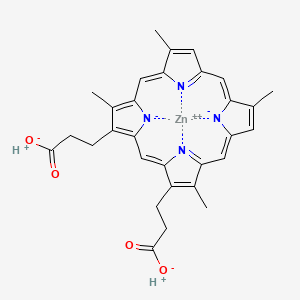
Zn(II) Deuteroporphyrin IX
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc(II) Deuteroporphyrin IX: is a metalloporphyrin compound where a zinc ion is coordinated to the nitrogen atoms of the deuteroporphyrin IX macrocycle. This compound is a derivative of protoporphyrin IX and is known for its role in various biochemical and industrial applications. The presence of the zinc ion imparts unique chemical properties to the deuteroporphyrin IX, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Zinc(II) Deuteroporphyrin IX can be synthesized through several methods. One common approach involves the treatment of deuteroporphyrin IX dimethyl ester with zinc acetate in a suitable solvent such as methanol or chloroform. The reaction typically proceeds at room temperature and results in the formation of Zinc(II) Deuteroporphyrin IX .
Industrial Production Methods: Industrial production of Zinc(II) Deuteroporphyrin IX often involves large-scale synthesis using similar methods as described above. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Zinc(II) Deuteroporphyrin IX undergoes various chemical reactions, including electrophilic substitution, oxidation, and reduction. One notable reaction is the Friedel-Crafts acylation at the meso position of the porphyrin ring .
Common Reagents and Conditions:
Electrophilic Substitution: Benzoylation using benzoic anhydride and tin(IV) chloride as catalysts.
Oxidation: Reaction with oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction using reducing agents like sodium borohydride.
Major Products:
Benzoylated Derivatives: Formed during electrophilic substitution reactions.
Oxidized Products: Resulting from oxidation reactions, often leading to the formation of hydroxylated or carboxylated derivatives.
Reduced Products: Formed during reduction reactions, leading to the formation of reduced porphyrin derivatives.
Aplicaciones Científicas De Investigación
Zinc(II) Deuteroporphyrin IX has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Zinc(II) Deuteroporphyrin IX involves its interaction with specific molecular targets and pathways:
Inhibition of Heme Oxygenase: Zinc(II) Deuteroporphyrin IX inhibits heme oxygenase by binding to the enzyme’s active site, preventing the degradation of heme into biliverdin.
Photosensitization: In photodynamic therapy, Zinc(II) Deuteroporphyrin IX absorbs light and generates reactive oxygen species, leading to the destruction of cancer cells.
Comparación Con Compuestos Similares
Zinc(II) Deuteroporphyrin IX can be compared with other metalloporphyrins such as:
Copper(II) Deuteroporphyrin IX: Known for its reduced photosensitizing properties and use in tumor detection using PET or SPECT imaging.
Nickel(II) Deuteroporphyrin IX: Exhibits different catalytic properties compared to Zinc(II) Deuteroporphyrin IX.
Iron(III) Deuteroporphyrin IX: Plays a crucial role in oxygen transport and storage in biological systems.
Zinc(II) Deuteroporphyrin IX stands out due to its unique combination of catalytic, inhibitory, and photosensitizing properties, making it a versatile compound in various fields of research and application.
Propiedades
Fórmula molecular |
C30H28N4O4Zn |
|---|---|
Peso molecular |
573.9 g/mol |
Nombre IUPAC |
zinc;3-[18-(2-carboxylatoethyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron |
InChI |
InChI=1S/C30H30N4O4.Zn/c1-15-9-20-12-25-17(3)21(5-7-29(35)36)27(33-25)14-28-22(6-8-30(37)38)18(4)26(34-28)13-24-16(2)10-19(32-24)11-23(15)31-20;/h9-14H,5-8H2,1-4H3,(H4,31,32,33,34,35,36,37,38);/q;+2/p-2 |
Clave InChI |
AWLDATKNAASRNV-UHFFFAOYSA-L |
SMILES canónico |
[H+].[H+].CC1=CC2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=CC(=N5)C=C1[N-]2)C)C)CCC(=O)[O-])C(=C3C)CCC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


